Debromohamigeran E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

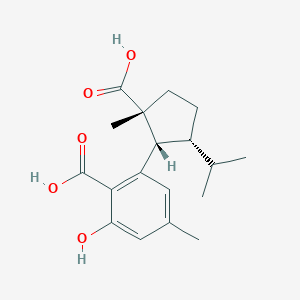

Debromohamigeran E, also known as this compound, is a useful research compound. Its molecular formula is C18H24O5 and its molecular weight is 320.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Debromohamigeran E exhibits a range of biological activities that are of significant interest in pharmacology:

- Antiviral Activity : Initial studies indicated that compounds related to this compound possess inhibitory effects against viruses such as herpes and poliovirus .

- Cytotoxicity : Research has shown that derivatives of this compound display mild cytotoxicity, suggesting potential applications in cancer therapy .

- Pharmaceutical Development : The compound's structure provides a scaffold for developing new drugs targeting various diseases. Its ability to inhibit specific enzymes makes it a candidate for anti-inflammatory therapies .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- Synthesis and Biological Evaluation :

- Mechanistic Insights :

- Pharmacological Assessment :

Data Tables

The following table summarizes key findings related to the biological activities and synthesis methodologies of this compound:

化学反応の分析

Stereospecific 1,2-Migrations of Boronate Complexes

Stereospecific 1,2-migrations of boronate intermediates are critical for installing the isoprenyl side chain and controlling stereochemistry .

Key Features

-

Anti-periplanar geometry ensures retention of configuration during migration (Scheme 2b in ) .

-

Methanol solvent promotes Bpin elimination , while hindered alcohols favor Wagner-Meerwein shifts (Scheme 17b in ) .

Example Reaction

textBoronate complex → Bromoallene intermediate → Debromohamigeran E precursor

This step achieved >95% stereospecificity using neopentyl glycol boronic esters .

Enantioselective Borylative Cyclization

Copper-catalyzed borylative cyclization of enones was employed to construct chiral centers in this compound analogs .

Reaction Parameters

-

Catalyst: Cu(I)/NHC complex

-

Borylating agent: B₂(pin)₂

-

Yield: 63–95%

-

Enantiomeric Ratio (er): 85:15–99:1

DFT studies revealed a chair-like transition state with a 22.5 kcal/mol energy barrier reduction compared to non-catalyzed pathways .

Oxidative Dearomatization and Rearomatization

Phenol oxidation steps are essential for forming the aromatic core:

-

Dearomatization via bromination triggers 1,2-migrations (Scheme 17a in ) .

-

Rearomatization using MeOH or iPrOH restores aromaticity while preserving stereochemistry .

Chemoselective Functionalization

The synthesis leverages chemoselective transformations to avoid over-functionalization:

特性

分子式 |

C18H24O5 |

|---|---|

分子量 |

320.4 g/mol |

IUPAC名 |

2-[(1R,2R,5R)-2-carboxy-2-methyl-5-propan-2-ylcyclopentyl]-6-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C18H24O5/c1-9(2)11-5-6-18(4,17(22)23)15(11)12-7-10(3)8-13(19)14(12)16(20)21/h7-9,11,15,19H,5-6H2,1-4H3,(H,20,21)(H,22,23)/t11-,15-,18-/m1/s1 |

InChIキー |

MBYBTLXXBFIRFE-PZDGAKPMSA-N |

異性体SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)[C@H]2[C@H](CC[C@@]2(C)C(=O)O)C(C)C |

正規SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)C2C(CCC2(C)C(=O)O)C(C)C |

同義語 |

debromohamigeran E |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。